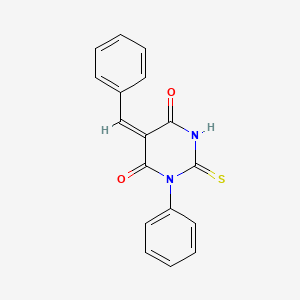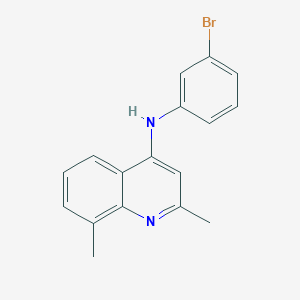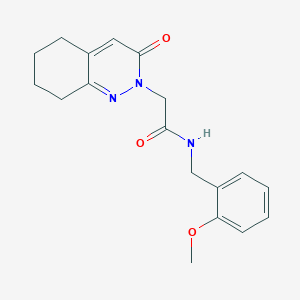![molecular formula C13H16BrClN2O2 B5700904 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine, also known as BCPM, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPM is a synthetic molecule that was first synthesized in the late 1980s and has since been used in a variety of research studies due to its unique properties.
作用机制
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves its selective binding to certain types of GPCRs. When this compound binds to a GPCR, it can activate or inhibit the signaling pathway associated with that receptor. This allows researchers to study the function of specific GPCRs and their associated signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific GPCR it binds to and the associated signaling pathway. However, some studies have shown that this compound can affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and behavior.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study the function of specific receptors and their associated signaling pathways. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of natural ligands that bind to the same receptors.
未来方向
There are many potential future directions for research involving 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine. One area of interest is in the development of new drugs that target specific GPCRs. This compound can be used as a starting point for the development of new compounds that selectively bind to certain types of GPCRs. Additionally, this compound may have applications in the study of other membrane proteins, such as ion channels and transporters. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of pharmacology.
合成方法
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves the reaction between 4-bromo-2-chlorophenol and piperazine in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
科学研究应用
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMZZMAJACVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
